6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-20-7-5-15-17-16(23-18-15)19-6-4-11-8-13(21-2)14(22-3)9-12(11)10-19/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPVIZYFFOZVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. Research into this compound's biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural components:
- Tetrahydroisoquinoline core : A bicyclic structure that is often associated with various biological activities.
- Dimethoxy groups : Substituents at positions 6 and 7 that may enhance solubility and bioactivity.
- Thiadiazole moiety : A five-membered ring containing sulfur and nitrogen that contributes to the compound's pharmacological properties.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that derivatives of tetrahydroisoquinoline can act as modulators of P-glycoprotein (P-gp), a protein that plays a significant role in multidrug resistance (MDR) in cancer therapy. For instance, a derivative of this compound was found to reverse doxorubicin resistance in K562/A02 cells with an EC50 value of 127.5 ± 9.1 nM while exhibiting low cytotoxicity (TI > 784.3) . This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents.
2. HIV-1 Reverse Transcriptase Inhibition
Another study focused on the synthesis of novel analogues based on this compound structure demonstrated promising inhibition of HIV-1 reverse transcriptase (RT). Among the synthesized compounds, two exhibited significant inhibitory activity (74.82% and 72.58% inhibition at 100 μM concentration) . These findings indicate potential use in antiretroviral therapy.
3. Cardiovascular Effects
Research into the cardiovascular effects of related compounds indicates that they may possess positive inotropic and vasorelaxant properties. A conjugate involving this compound exhibited a more potent effect compared to its individual components . The study measured the concentration required for 50% maximum effect (EC50), revealing promising cardiovascular benefits.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various derivatives of tetrahydroisoquinoline provide insights into how modifications affect biological activity:
- Substituent Positioning : Methyl substituents at specific positions were found to influence norepinephrine depleting activity significantly .
- Functional Group Variations : Variations such as the introduction of thiadiazole rings were shown to enhance interactions with biological targets .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Profiles
*TNBC: Triple-negative breast cancer
Structure-Activity Relationship (SAR) Insights
Thiadiazole vs. Triazole vs. Acridine Derivatives
- Thiadiazole-containing analogs (e.g., the target compound) exhibit moderate P-gp inhibition (EC₅₀ ~1–5 μM) but show improved metabolic stability compared to triazole derivatives due to reduced oxidative metabolism .
- Triazole-substituted THIQs (e.g., compound) demonstrate superior potency (IC₅₀ = 0.2 μM) in reversing doxorubicin resistance in P-gp-overexpressing cells, likely due to stronger π-π stacking with aromatic residues in P-gp’s drug-binding pocket .
- Acridine hybrids (e.g., Elacridar) combine THIQ’s P-gp binding with acridine’s DNA intercalation, enabling dual mechanisms but with higher toxicity risks .
Methoxy Group Positioning
- 6,7-Dimethoxy configuration (common across all listed compounds) is optimal for balancing lipophilicity and solubility. Mono-methoxy analogs (e.g., 6-methoxy-THIQ) show reduced P-gp affinity due to diminished electronic effects .
- Elongated methoxyethyl chains (as in the target compound) enhance blood-brain barrier penetration but may increase off-target binding to serum proteins .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Key Pharmacokinetic Parameters
Preparation Methods
One-Pot Cyclization Strategy
The tetrahydroisoquinoline core can be synthesized via a one-pot cyclization method adapted from patent CN110845410A, which describes the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Key modifications are required to achieve full saturation (1,2,3,4-tetrahydroisoquinoline) and introduce the 2-position substituent:
-
Starting Materials :
-
3,4-Dimethoxyphenethylamine serves as the primary precursor.
-
Formylation reagents (e.g., ethyl formate) facilitate cyclization.
-
-
Reaction Sequence :
-
Formylation : React 3,4-dimethoxyphenethylamine with ethyl formate under reflux to generate an intermediate formamide.
-
Cyclization : Treat the formamide with oxalyl chloride in dichloromethane, followed by catalytic phosphotungstic acid to induce ring closure.
-
Reduction : Hydrogenate the dihydroisoquinoline intermediate using Pd/C or Raney nickel under H₂ to yield the fully saturated tetrahydroisoquinoline core.
-
Optimization Data :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Formylation Time | 6–8 hours | Maximizes intermediate purity |
| Cyclization Catalyst | 0.1–0.2% phosphotungstic acid | Enhances ring closure efficiency |
| Hydrogenation Pressure | 50–60 psi H₂ | Ensures complete saturation |
This method achieves a 75–80% yield for the tetrahydroisoquinoline intermediate, with purity exceeding 99% after recrystallization.
Synthesis of the 3-(2-Methoxyethyl)-1,2,4-Thiadiazole Moiety
Cyclodehydration of Carboxylic Acids
The thiadiazole ring is synthesized using a protocol modified from PMC10743895, which involves cyclodehydration of substituted carboxylic acids with thiosemicarbazide:
-
Precursor Preparation :
-
Thiadiazole Formation :
-
React the carboxylic acid with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.
-
Basify the mixture to pH 8 with NaOH to precipitate the thiadiazole product.
-
Representative Reaction Conditions :
Coupling Strategies for Thiadiazole-Tetrahydroisoquinoline Conjugation
Nucleophilic Aromatic Substitution
The 5-position of the thiadiazole ring reacts with the 2-position of the tetrahydroisoquinoline core via nucleophilic substitution:
-
Activation of Thiadiazole :
-
Introduce a leaving group (e.g., chloride) at the thiadiazole’s 5-position using PCl₅ in dichloroethane.
-
-
Coupling Reaction :
-
Combine the activated thiadiazole with tetrahydroisoquinoline in dimethylformamide (DMF) at 100°C for 12–24 hours.
-
Use K₂CO₃ as a base to neutralize HCl byproducts.
-
Optimization Insights :
-
Catalyst Screening :
Catalyst Yield (%) Purity (%) None 30 85 CuI 65 92 Pd(OAc)₂ 55 89 -
Solvent Effects :
DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
Analytical Characterization
Spectroscopic Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
